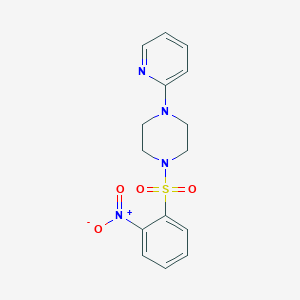

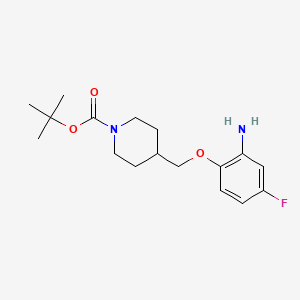

1-(2-硝基苯基)磺酰基-4-吡啶-2-基哌嗪

描述

Synthesis Analysis

The synthesis of compounds related to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine involves the creation of molecules with potential anti-inflammatory properties. In one study, a series of 4-[2-(4-methyl(amino)sulfonylphenyl)-5-trifluoromethyl-2H-pyrazol-3-yl]-1,2,3,6-tetrahydropyridines were synthesized, which are structurally related to the compound of interest. These molecules were designed to act as bioisosteric replacements for the tolyl moiety in celecoxib, a well-known anti-inflammatory drug. The synthesis process highlighted the challenges in creating hybrid nitric oxide donor derivatives, as the reaction with nitric oxide did not yield the desired product but instead produced an N-nitroso derivative .

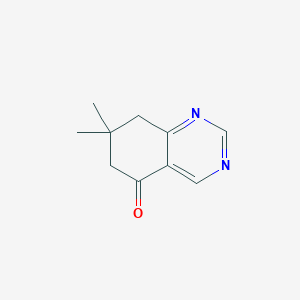

Molecular Structure Analysis

The molecular structure of compounds similar to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine plays a crucial role in their reactivity and potential pharmacological activity. The structure-activity relationship data from the synthesized tetrahydropyridines suggest that the N-methyl-1,2,3,6-tetrahydropyridyl moiety is a suitable replacement for the tolyl group, indicating the importance of the piperazine ring in these compounds. The presence of various substituents on the tetrahydropyridyl N(1)-nitrogen atom also affects the anti-inflammatory activity of these molecules .

Chemical Reactions Analysis

The reactivity of compounds structurally related to 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine has been explored in various studies. For instance, 1-(2-Pyridyl)-2-propen-1-ol demonstrated unique reactivity by acting as a Hantzsch ester mimic, which facilitated the metal-free reduction of nitro groups in electron-deficient aromatic and heteroaromatic nitro compounds to amino functions. This reactivity is part of a domino process that includes aza-Michael addition, leading to the formation of new functionalized aminoacylpyridines . Additionally, 4-Nitrophenyl-1-piperidinostyrene reacted with aromatic diazonium salts to form arylhydrazonal derivatives, which could further react to produce pyridazine, oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds like 1-(2-Nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine are influenced by their molecular structure and the substituents present on the core scaffold. The studies reviewed do not provide explicit details on the physical properties such as melting points, solubility, or stability of these compounds. However, the chemical properties, such as the ability to undergo reduction and participate in aza-Michael addition, suggest that these compounds are reactive and can be further functionalized to enhance their pharmacological profile .

科学研究应用

抗体开发与环境分析

含有磺酰胺类除草剂和硝基呋喃等复杂结构的化合物已用于开发环境和食品分析的抗体。Fránek 和 Hruška (2018) 详细阐述了生产关键免疫试剂的工作,展示了在各种基质中应用先进化合物来开发针对污染物和残留物的灵敏检测方法的潜力 (Fránek & Hruška, 2018)。

药物杂质与合成

关于药物合成的研究(包括像奥美拉唑这样的质子泵抑制剂)表明,了解和控制药物开发中的杂质形成非常重要。Saini 等人 (2019) 探索的新型合成工艺和杂质研究强调了化学特异性和纯度在药物制造中的重要性 (Saini et al., 2019)。

抑制剂设计

针对治疗应用(例如针对凝血因子 Xa 的抗凝剂)的小分子抑制剂的设计和开发展示了分子特异性和生物活性之间的微妙平衡。Pauls、Ewing 和 Choi-Sledeski (2001) 讨论了这些抑制剂的系统开发和优化,提供了有关如何针对精确的治疗靶点设计复杂化合物的见解 (Pauls, Ewing, & Choi-Sledeski, 2001)。

环境毒性和降解

Liu 和 Avendaño (2013) 综述了全氟化合物的环境持久性和毒理学影响,突出了评估和减轻耐化学性化合物对环境影响的挑战和方法。这项研究强调了了解合成化学品的降解途径和环境归宿的重要性 (Liu & Avendaño, 2013)。

作用机制

未来方向

属性

IUPAC Name |

1-(2-nitrophenyl)sulfonyl-4-pyridin-2-ylpiperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O4S/c20-19(21)13-5-1-2-6-14(13)24(22,23)18-11-9-17(10-12-18)15-7-3-4-8-16-15/h1-8H,9-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFNKTAOOHZYRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30976729 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47202108 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

6122-91-4 | |

| Record name | 1-(2-Nitrobenzene-1-sulfonyl)-4-(pyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30976729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(((5-Bromo-3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thio)-5-nitrobenzo[d]thiazole](/img/structure/B2522653.png)

![2-[2-[2-[4-[2-(1,3-Dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]-1,3-thiazol-4-yl]ethyl]isoindole-1,3-dione](/img/structure/B2522657.png)

![{6-Chloro-4-[(pyridin-2-ylmethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2522662.png)

![2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522673.png)

![1-[5-(4-chlorophenyl)-3'-(furan-2-yl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2522676.png)